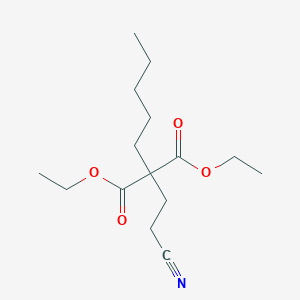![molecular formula C12H14N2O2 B102767 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 94592-93-5](/img/structure/B102767.png)
3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Descripción general
Descripción
One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
The synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones is a process of significant interest due to the pharmacological importance of these compounds. Traditionally, this synthesis required a three-step process, which included two chromatography steps, making it time-consuming and less efficient. However, a novel one-step synthesis has been reported that utilizes a catalytic four-component reaction. This method involves the use of ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide. The advantages of this approach include step economy, reduced catalyst loading, and easier purification, which collectively contribute to a more sustainable and green chemistry process .
Molecular Structure and Luminescent Properties
The molecular structure of a related compound, 9-hydroxyl-3-hydroxyethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, has been elucidated through synthesis and crystallography. The synthesis was achieved by reacting 2-amino-3-hydroxylpridine with 2-acetylbutyrolactone. The crystal structure revealed that while the molecule is non-planar overall, the two conjugated rings are almost co-planar. The presence of hydrogen bonds and pi-pi interactions in the crystal contributes to the formation of a stable two-dimensional sheet structure. This compound exhibits blue emission at 432 nm upon excitation at 323 nm in the solid state, making it a potential candidate for use in electroluminescent devices. The thermal stability of the compound was also assessed using thermogravimetric analysis (TGA), indicating its suitability for practical applications .
Catalytic Hydrogenation and Derivatives
Catalytic hydrogenation has been employed to modify the structure of 3-benzyloxycarbonylaminoazino[1,2-x]-azin-4-ones, leading to the formation of 3-amino-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyridin-4-ones and 3-amino-6,7,8,9-tetrahydro-4H-azino[1,2-x]pyrimidin-4-ones. This process involves the partial saturation of the heterocyclic systems and the removal of the benzyloxycarbonyl group. The resulting compounds are obtained in high yields and represent a simplified two-step synthesis starting from heterocyclic α-amino compounds. The method's simplicity and efficiency make it an attractive route for the synthesis of these derivatives, which could have various applications in medicinal chemistry .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, the studies on related compounds provide insights into the general characteristics of this class of compounds. For instance, the luminescent properties and thermal stability of the blue-emitting organic compound mentioned in paper suggest that similar compounds, including 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, may also exhibit interesting optical and thermal properties. The methods of synthesis described in papers and could potentially be adapted or serve as inspiration for the synthesis of 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, with the expectation of achieving efficient production and high yields.
Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of Chalcogenation .
Comprehensive and Detailed Summary of the Application
An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .
Detailed Description of the Methods of Application or Experimental Procedures
The method involves a metal-free C-3 chalcogenation process. The reaction is operationally simple and proceeds under mild conditions . Unfortunately, the specific technical details or parameters of the experimental procedures were not provided in the search results.
Thorough Summary of the Results or Outcomes Obtained
The method has been successful in synthesizing diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This suggests that the method is highly efficient and can be used to produce these derivatives on a large scale .
Multicomponent Synthesis of Substituted Derivatives
Specific Scientific Field
This application is also in the field of Organic Chemistry , specifically in the area of Multicomponent Reactions .
Comprehensive and Detailed Summary of the Application
A highly efficient method for the multicomponent synthesis of substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives has been developed . This method starts from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes .
Detailed Description of the Methods of Application or Experimental Procedures
The method involves a multicomponent reaction process. The reaction starts from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes . Unfortunately, the specific technical details or parameters of the experimental procedures were not provided in the search results.
Thorough Summary of the Results or Outcomes Obtained
The method has been successful in synthesizing substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives in moderate to good yields . This suggests that the method is efficient and can be used to produce these derivatives on a large scale .
Propiedades
IUPAC Name |
3-butyl-2-hydroxypyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-6-9-11(15)13-10-7-4-5-8-14(10)12(9)16/h4-5,7-8,15H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILLAEPULZNINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C2C=CC=CN2C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365555 | |
| Record name | 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
94592-93-5 | |
| Record name | 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)
![[(m-Pentadecylphenoxy)methyl]oxirane](/img/structure/B102686.png)






![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)

![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)

